molecular formula C11H15NO2 B8797091 4-(3-Methoxyphenyl)morpholine CAS No. 32040-09-8

4-(3-Methoxyphenyl)morpholine

Cat. No. B8797091
Key on ui cas rn: 32040-09-8
M. Wt: 193.24 g/mol
InChI Key: VZARMICIYMJKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242115B2

Procedure details

A solution of m-anisidine (11.2 mL, 0.1 mol), chloroethyl ether (11.7 mL, 0.1 mol), and diisopropylethylamine (35 mL, 0.2 mol) in toluene (100 mL) was stirred at reflux for 72 h. The precipitate was removed by filtration and washed with toluene (100 mL). The combined toluene solutions were concentrated in vacuo and purified by distillation (120-130° C., 0.2 Torr) to afford the intermediate 4-(3-methoxyphenyl)-morpholine (14.9 g, 77%).
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.Cl[CH2:11][CH2:12][O:13][CH2:14][CH2:15]Cl.C(N(C(C)C)CC)(C)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:9]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
11.2 mL
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
11.7 mL
Type
reactant
Smiles
ClCCOCCCl
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 h
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
washed with toluene (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined toluene solutions were concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
purified by distillation (120-130° C., 0.2 Torr)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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